4-(1H-imidazol-2-yl)benzamide
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Overview
Description
4-(1H-imidazol-2-yl)benzamide is a compound that features an imidazole ring attached to a benzamide moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound Benzamide, on the other hand, is a simple amide derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)benzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide moiety. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then reacted with benzoyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-(1H-imidazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzamide moiety can interact with proteins and nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)benzamide: Similar structure but with a benzimidazole ring.
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Contains additional substituents on the imidazole ring.
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives: Variations in the substituents on the benzamide moiety.
Uniqueness
4-(1H-imidazol-2-yl)benzamide is unique due to its specific combination of the imidazole ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research fields .
Properties
CAS No. |
4278-12-0 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3O/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-6H,(H2,11,14)(H,12,13) |
InChI Key |
UOCZLIVCMWETBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(=O)N |
Origin of Product |
United States |
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